{3-[(2-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid
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Overview
Description
2-{3-[(2-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a triazino moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-{3-[(2-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form the triazino-indole core . This intermediate is then further reacted with 2-fluorobenzyl chloride in the presence of a base to introduce the fluorobenzyl group
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
2-{3-[(2-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Hydrolysis: The acetic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{3-[(2-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(2-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid involves its interaction with specific molecular targets in the body. The indole core allows it to bind to various receptors and enzymes, modulating their activity. The triazino moiety can enhance its binding affinity and selectivity. The fluorobenzyl group can further influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar compounds to 2-{3-[(2-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid include other indole derivatives with different substituents. For example:
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
5-Fluoroindole: A fluorinated indole derivative with potential anticancer properties.
Triazino-indole derivatives: Compounds with similar triazino-indole cores but different substituents, which can exhibit different biological activities.
The uniqueness of 2-{3-[(2-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid lies in its specific combination of functional groups, which can result in distinct biological and chemical properties.
Properties
Molecular Formula |
C18H13FN4O2S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazino[5,6-b]indol-5-yl]acetic acid |
InChI |
InChI=1S/C18H13FN4O2S/c19-13-7-3-1-5-11(13)10-26-18-20-17-16(21-22-18)12-6-2-4-8-14(12)23(17)9-15(24)25/h1-8H,9-10H2,(H,24,25) |
InChI Key |
GHEWKRUZAFYTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4N3CC(=O)O)N=N2)F |
Origin of Product |
United States |
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